Potassium 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

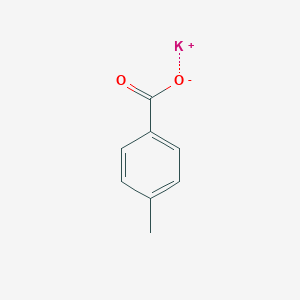

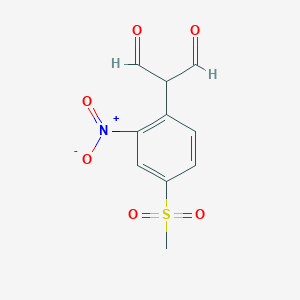

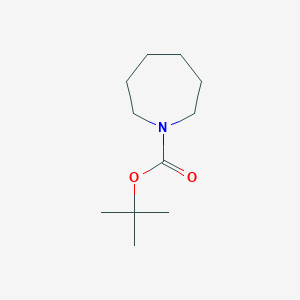

Potassium 4-methylbenzoate, also known as Potassium toluate, is an organic compound with the chemical formula C8H7KO2 . It appears as a white crystal or crystalline powder .

Molecular Structure Analysis

Potassium 4-methylbenzoate has a molecular structure represented by the formula C8H7KO2 . This indicates that the compound is composed of 8 carbon atoms, 7 hydrogen atoms, 1 potassium atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Potassium 4-methylbenzoate is soluble in water, ethanol, and ether . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Synthesis of Benzaldehyde

Potassium 4-methylbenzoate has been utilized in the catalytic hydrogenation process to synthesize benzaldehyde, a compound widely used in food, medicine, and cosmetics. This method is aligned with green production principles and atom economy .

Nanotechnology in Agriculture

It has applications in nano-fertilizers , particularly in enhancing the effects and mechanisms of potassium-containing materials on plants, which is pivotal for future agricultural practices .

Synthesis of Arylboronic Acids

This compound is used in the synthesis of arylboronic acids, serving as intermediates in pharmaceutical synthesis through a palladium-catalyzed process involving acidities and fluorine .

Crystal Growth

Potassium 4-methylbenzoate is involved in the growth of semi-organic crystals like Potassium 4-methyl benzene sulfonate (KOPT), which are analyzed using single crystal X-ray diffraction to determine structural parameters .

Optoelectronic and Nanophotonic Devices

The compound finds use in molecules that exhibit solid-state luminescence enhancement , which is crucial for the development of optoelectronic and nanophotonic devices, sensors, security papers, imaging, and theranostics .

Mechanism of Action

Target of Action

Potassium 4-methylbenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By interacting with these channels, the compound can influence nerve conduction and produce anesthetic effects .

Mode of Action

The compound acts on nerve endings and nerve trunks, where it can reversibly block the conduction of nerve impulses . This blocking action is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . They are involved in key processes such as maintenance of an electrochemical potential or homeostatic osmolarity .

Pharmacokinetics

All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential.

Result of Action

The primary result of Potassium 4-methylbenzoate’s action is its local anesthetic effect. The compound’s interaction with sodium ion channels on nerve membranes leads to a reversible blockage of nerve impulse conduction, resulting in a loss of local sensation . This makes it useful for procedures requiring local anesthesia.

Action Environment

The efficacy and stability of Potassium 4-methylbenzoate, like other potassium compounds, can be influenced by environmental factors. For instance, potassium benzoate, a related compound, works best in low-pH products, below 4.5, where it exists as benzoic acid . This suggests that the pH of the environment could potentially influence the action of Potassium 4-methylbenzoate.

properties

IUPAC Name |

potassium;4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.K/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEYEXQVFHUPLU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598199 |

Source

|

| Record name | Potassium 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-methylbenzoate | |

CAS RN |

16518-25-5 |

Source

|

| Record name | Potassium 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)